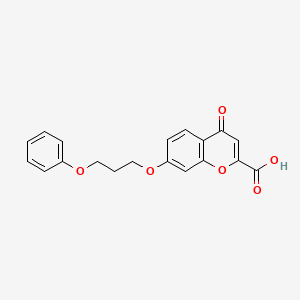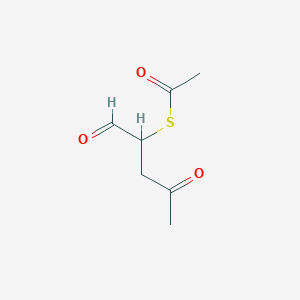
Diethyl propyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl propyl phosphite is an organophosphorus compound with the chemical formula (C₂H₅O)₂P(O)C₃H₇. It is a colorless liquid that is commonly used as a reagent in organic synthesis due to its high reactivity. The compound is known for its ability to form various organophosphorus derivatives, making it valuable in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl propyl phosphite can be synthesized through the reaction of phosphorus trichloride with ethanol and propanol. The general reaction is as follows:
PCl3+2C2H5OH+C3H7OH→(C2H5O)2P(O)C3H7+3HCl
This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of phosphorus trichloride to a mixture of ethanol and propanol, followed by neutralization with a base. The product is then purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl propyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form diethyl propyl phosphate.
Reduction: It can be reduced to form diethyl propyl phosphine.
Substitution: It can undergo nucleophilic substitution reactions to form various phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Diethyl propyl phosphate.
Reduction: Diethyl propyl phosphine.
Substitution: Various phosphonate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl propyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.
Biology: It is used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Medicine: It is explored for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of flame retardants and plasticizers.
Mécanisme D'action
Diethyl propyl phosphite exerts its effects primarily through its ability to donate or accept phosphorus atoms in chemical reactions. This makes it a versatile reagent in the formation of phosphorus-carbon bonds. The compound can interact with various molecular targets, including enzymes and other proteins, by modifying their active sites or altering their structural conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: (C₂H₅O)₂P(O)H
Diethyl methyl phosphite: (C₂H₅O)₂P(O)CH₃
Diethyl ethyl phosphite: (C₂H₅O)₂P(O)C₂H₅
Uniqueness
Diethyl propyl phosphite is unique due to its propyl group, which imparts different reactivity and steric properties compared to its methyl and ethyl analogs. This makes it suitable for specific applications where other phosphites may not be as effective.
Propriétés
Numéro CAS |
52956-35-1 |
|---|---|
Formule moléculaire |
C7H17O3P |
Poids moléculaire |
180.18 g/mol |
Nom IUPAC |
diethyl propyl phosphite |
InChI |
InChI=1S/C7H17O3P/c1-4-7-10-11(8-5-2)9-6-3/h4-7H2,1-3H3 |
Clé InChI |
SZUAQEMIUDDINH-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
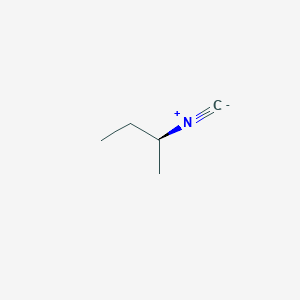

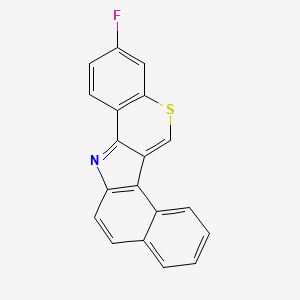
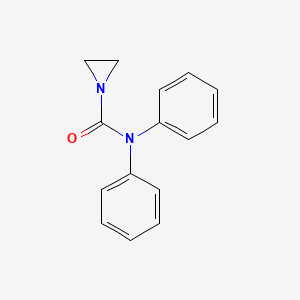
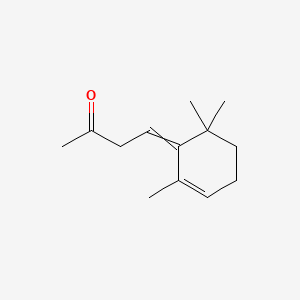
![2-Isocyanatobicyclo[2.2.2]octane](/img/structure/B14638643.png)
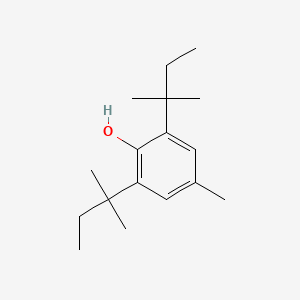
![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
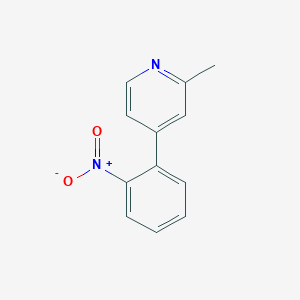
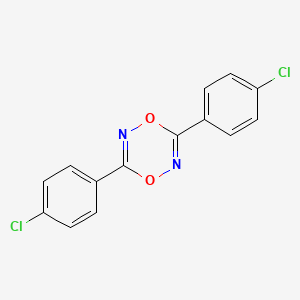
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)
